4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzonitrile with formaldehyde and a pyrazole derivative under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 4-(4-(Formyl)-1H-pyrazol-1-yl)benzonitrile or 4-(4-(Carboxyl)-1H-pyrazol-1-yl)benzonitrile.
Reduction: Products include 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzylamine.
Substitution: Products depend on the substituent introduced, such as 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)-2-bromobenzonitrile.
Scientific Research Applications
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the pyrazole ring, making it less versatile in certain applications.
4-(4-(Methyl)-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and properties.
4-(4-(Hydroxymethyl)-1H-imidazol-1-yl)benzonitrile: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.
Uniqueness
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct chemical and biological properties
Biological Activity
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in pharmacology and agriculture.
This compound features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety. This unique structure contributes to its diverse biological activities.
Table 1: Chemical Structure and Properties
Property | Description |
---|---|
Molecular Formula | C11H10N2O |
Molecular Weight | 198.21 g/mol |
CAS Number | 1443981-26-7 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(hydroxymethyl)benzonitrile with pyrazole derivatives under basic conditions. The process may include several steps to ensure high yield and purity.
The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds with proteins, while the pyrazole ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence signaling pathways.
Pharmacological Applications
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : It has been explored for its ability to inhibit the proliferation of certain cancer cell lines, particularly those related to prostate cancer, by acting as an androgen receptor modulator.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Androgen Receptor Modulation : In vitro tests demonstrated that this compound acts as a selective androgen receptor modulator (SARM), showing promise in managing androgen-dependent conditions like prostate cancer.
- Agricultural Applications : Its potential as a pesticide or herbicide has been noted, indicating utility in agricultural settings.
Safety and Toxicology
While the compound shows promise, safety assessments are crucial. Material Safety Data Sheets (MSDS) indicate that it can cause skin irritation and is harmful if ingested or inhaled . Therefore, appropriate handling precautions must be taken during research and application.
Comparison with Similar Compounds
Comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Biological Activity |
---|---|
4-(Hydroxymethyl)benzonitrile | Anti-inflammatory properties |
1-Methyl-3-pyrazolecarboxaldehyde | Potential anticancer activity |
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | SARM activity |
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H9N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-7,15H,8H2 |
InChI Key |
PFPFYIVGOFNCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)CO |
Origin of Product |
United States |
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